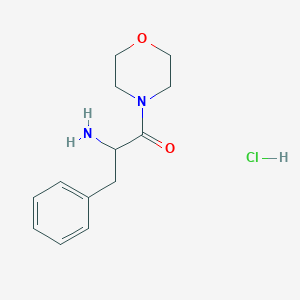

Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride

Vue d'ensemble

Description

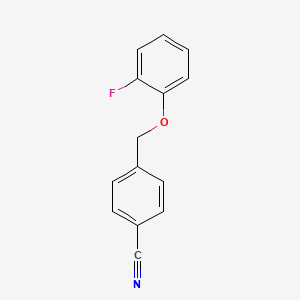

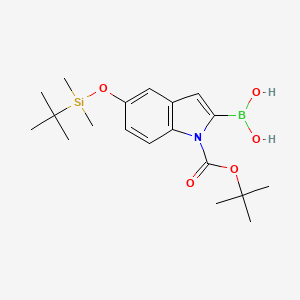

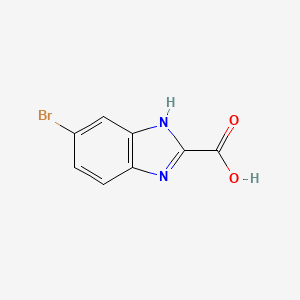

Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 . It is used in pharmaceutical testing .

Molecular Structure Analysis

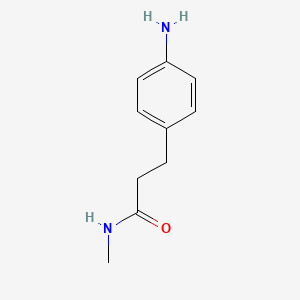

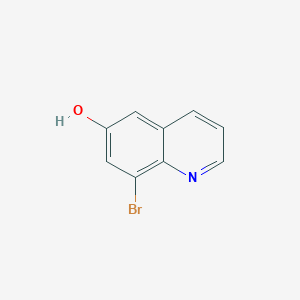

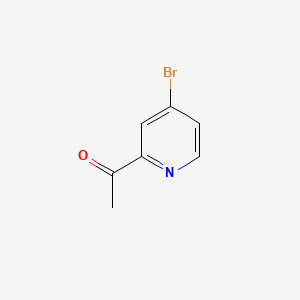

The molecular structure of Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride consists of a benzyl group attached to a carbamate group, which is further connected to a piperidine ring . The molecular weight is 284.782 Da .Physical And Chemical Properties Analysis

Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride has a molecular weight of 234.29 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources .Applications De Recherche Scientifique

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals. Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride can serve as a starting material for synthesizing various piperidine derivatives, which are key components in over twenty classes of drugs .

Cholinesterase Inhibition

This compound is particularly significant in the inhibition of cholinesterase receptors, which is essential for treating conditions like Alzheimer’s disease. The benzyl-piperidine group is known to bind effectively to the catalytic site of the AChE enzyme, interacting with key amino acids for successful inhibition .

Development of Anticancer Agents

Piperidine byproducts, including those derived from Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride, exhibit pharmacophoric features that are utilized in anticancer therapies. Their structural properties allow them to interact with biological targets relevant to cancer treatment .

Antiviral Research

The structural versatility of piperidine derivatives makes them suitable candidates for antiviral drug development. Researchers can modify the benzyl (piperidin-3-ylmethyl)carbamate hydrochloride molecule to target specific viral proteins or replication mechanisms .

Analgesic and Anti-inflammatory Applications

Due to its piperidine core, this compound can be used to develop analgesic and anti-inflammatory drugs. Its derivatives can modulate pain pathways and inflammatory responses, providing potential treatments for chronic pain and inflammatory diseases .

Neuroprotective Therapies

The piperidine moiety is often associated with neuroprotective properties. Derivatives of Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride could be explored for their potential in protecting neuronal cells against damage or degeneration .

Antipsychotic Medications

Piperidine derivatives have been used in the design of antipsychotic drugs. The structural flexibility of Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride allows for the creation of compounds that can interact with neurotransmitter systems implicated in psychiatric disorders .

Cardiovascular Drug Development

The pharmacological activity of piperidine derivatives extends to cardiovascular drugs. Compounds derived from Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride could be investigated for their efficacy in treating hypertension and other cardiovascular conditions .

Mécanisme D'action

Safety and Hazards

Safety data indicates that Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride may cause skin irritation (H317) and eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

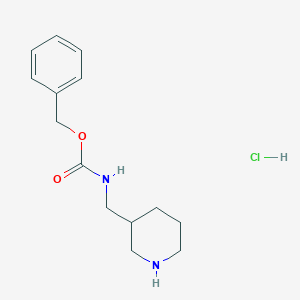

benzyl N-(piperidin-3-ylmethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c17-14(16-10-13-7-4-8-15-9-13)18-11-12-5-2-1-3-6-12;/h1-3,5-6,13,15H,4,7-11H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACXIWCHAVQVRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CNC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (piperidin-3-ylmethyl)carbamate hydrochloride | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2H-1,3-benzodioxol-5-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1291931.png)

![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)